Thebainone
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Overview
Description
Thebainone is a natural product found in Papaver somniferum with data available.
Scientific Research Applications
Neuropharmacological Effects
Thebainone, along with related compounds morphine and morphinone, has been studied for its effects on brain electrical activity and behavior in animals. Low doses of these substances tend to be depressant, causing initial changes in cortical and reticular formation EEG leads, while high doses can be convulsant. This research provides insights into the neuropharmacological effects and potential therapeutic applications of thebainone and related compounds (Navarro & Elliott, 1971).
Synthesis and Chemical Analysis
A novel approach to synthesizing morphine alkaloids, including thebainone, has been explored. This research contributes to the understanding of thebainone's chemical structure and offers new methodologies for its synthesis, which could be significant for medicinal chemistry and drug development (Tius & Kerr, 1992).
Opioid System Interaction
Studies have investigated the interaction of thebainone and its enantiomers with the opioid system. This research is crucial for understanding the specific opioid receptor activities of thebainone, which can influence the development of new analgesics and treatments for pain management (Aceto, Harris, Abood, & Rice, 1999).
Biological Activity in Alkaloids
Research has been conducted on the biological activity of various alkaloids, including thebaine, in Papaver bracteatum Lindl. This study provides information on the different classes of alkaloids found in the genus Papaver and their potential therapeutic applications (Kettenes-van den Bosch, Salemink, & Khan, 1981).
Pharmacology and Effects on Animals
The pharmacological effects of thebaine have been evaluated in various animal models, contributing to the understanding of its potential as a drug or a lead compound for drug development. These studies provide insights into the possible therapeutic uses of thebainone and its derivatives in medicine (Gilbert & Martin, 1978).
properties
CAS RN |
467-98-1 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1 |
InChI Key |
SLJDAVMWFVYEFI-IYOUNJFTSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |
SMILES |
CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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